molecular formula C15H21NO3 B3266937 tert-Butyl 4-acetylbenzyl(methyl)carbamate CAS No. 439692-01-0

tert-Butyl 4-acetylbenzyl(methyl)carbamate

Cat. No. B3266937
CAS RN: 439692-01-0
M. Wt: 263.33 g/mol
InChI Key: GMCDCBDDMNBXIX-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylbenzyl(methyl)carbamate, also known as BAMC, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a carbamate derivative that has shown promise as a tool for investigating biochemical and physiological processes in the body. In

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetylbenzyl(methyl)carbamate involves the inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in the nervous system. By inhibiting the activity of acetylcholinesterase, tert-Butyl 4-acetylbenzyl(methyl)carbamate can increase the levels of acetylcholine in the body, which can have various physiological effects.
Biochemical and Physiological Effects
tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase activity, tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to increase the levels of dopamine and norepinephrine in the brain. These neurotransmitters play key roles in the regulation of mood, attention, and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 4-acetylbenzyl(methyl)carbamate for lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to investigate the effects of acetylcholine on various physiological processes. However, tert-Butyl 4-acetylbenzyl(methyl)carbamate also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on tert-Butyl 4-acetylbenzyl(methyl)carbamate. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to increase the levels of neurotransmitters that are depleted in these disorders, and further research could explore its potential therapeutic effects. Additionally, research could investigate the use of tert-Butyl 4-acetylbenzyl(methyl)carbamate as a tool for investigating the role of acetylcholine in various physiological processes, such as learning and memory.

Scientific Research Applications

Tert-Butyl 4-acetylbenzyl(methyl)carbamate has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for investigating the mechanism of action of various biochemical and physiological processes. tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can be used to study the effects of acetylcholine on various physiological processes.

properties

IUPAC Name

tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(17)13-8-6-12(7-9-13)10-16(5)14(18)19-15(2,3)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDCBDDMNBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730981
Record name tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-acetylbenzyl(methyl)carbamate

CAS RN

439692-01-0
Record name tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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